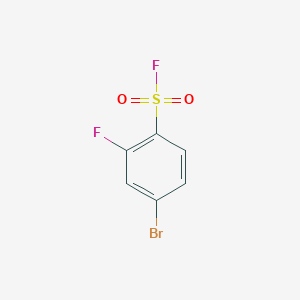

4-Bromo-2-fluorobenzene-1-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-2-fluorobenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H3BrF2O2S and a molecular weight of 257.05 g/mol . It is a solid compound that is often used in various chemical reactions and applications due to its unique properties.

Mechanism of Action

Target of Action

Sulfonyl fluoride motifs are generally used as connectors for the assembly of -so2- linked small molecules with proteins or nucleic acids .

Mode of Action

The compound’s mode of action involves the use of the sulfonyl fluoride motif to connect -SO2- linked small molecules with proteins or nucleic acids . This is part of a new click chemistry approach through sulfates, which is a complementary approach to using amides and phosphate groups as linkers .

Biochemical Pathways

It is known that the compound is commonly used in the suzuki-miyaura coupling reaction to form carbon-carbon bonds .

Pharmacokinetics

The compound is a solid at room temperature, with a melting point of 43-48 °c , which may influence its bioavailability.

Result of Action

The compound’s use in the suzuki-miyaura coupling reaction suggests that it plays a role in the formation of carbon-carbon bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride. Also, adequate ventilation is necessary when handling the compound, and precautionary measures against static discharges should be taken . The compound is also classified as combustible and corrosive .

Biochemical Analysis

Biochemical Properties

It is known that the sulfonyl fluoride motif in this compound can interact with proteins and nucleic acids . This suggests that 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride could potentially interact with various enzymes, proteins, and other biomolecules in biochemical reactions.

Cellular Effects

Given its potential to interact with proteins and nucleic acids , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its sulfonyl fluoride motif suggests that it could potentially form -SO2- linked small molecules with proteins or nucleic acids . This could lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.

Metabolic Pathways

Given its potential to interact with proteins and nucleic acids , it could potentially be involved in various metabolic pathways.

Preparation Methods

The synthesis of 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride can be achieved through several methods. One common synthetic route involves the reaction of 4-bromo-2-fluorobenzenesulfonyl chloride with fluoride sources under specific conditions . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale production.

Chemical Reactions Analysis

4-Bromo-2-fluorobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including substitution reactions. In these reactions, common reagents such as nucleophiles can attack the sulfonyl fluoride group, leading to the formation of different products . For example, the reaction with amines can produce sulfonamide derivatives. The conditions for these reactions often involve the use of bases and solvents to promote the desired transformations.

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it can be used to modify proteins and nucleic acids through click chemistry approaches . The sulfonyl fluoride group is particularly useful for creating stable linkages in biomolecules. Additionally, it has applications in the industry for the development of new materials and chemical processes.

Comparison with Similar Compounds

4-Bromo-2-fluorobenzene-1-sulfonyl fluoride can be compared with other sulfonyl fluoride compounds such as 4-(Trifluoromethyl)benzene-1-sulfonyl chloride and 1-Bromoethene-1-sulfonyl fluoride . These compounds share similar reactivity due to the presence of the sulfonyl fluoride group but differ in their substituents and overall molecular structure. The unique combination of bromine and fluorine in this compound provides distinct reactivity and applications compared to its analogs.

Biological Activity

4-Bromo-2-fluorobenzene-1-sulfonyl fluoride is a sulfonyl fluoride compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields, particularly in drug development.

The synthesis of this compound typically involves the reaction of 4-bromo-2-fluoroaniline with sulfonyl chloride under controlled conditions. The resulting sulfonyl fluoride exhibits unique chemical properties that enhance its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Chemical Structure:

| Property | Value |

|---|---|

| IUPAC Name | 4-Bromo-2-fluorobenzenesulfonyl fluoride |

| Molecular Formula | C6H4BrFNO2S |

| Molecular Weight | 228.07 g/mol |

| CAS Number | 1224592-09-9 |

Biological Activity

Research has indicated that this compound possesses various biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds containing bromine and fluorine atoms can enhance antimicrobial effects. The presence of these halogens in sulfonyl derivatives has been linked to increased efficacy against bacterial strains, as indicated by PASS prediction models suggesting potential anti-infective properties .

- Anti-inflammatory Properties : Compounds similar to this compound have demonstrated anti-inflammatory effects in vitro. These properties are crucial for developing therapeutic agents targeting inflammatory diseases .

- Analgesic Effects : Preliminary studies suggest that this compound may also exhibit analgesic properties, making it a candidate for pain management therapies.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in inflammatory pathways and microbial resistance mechanisms. The sulfonyl fluoride group is particularly reactive and can modify proteins through covalent bonding, thereby altering their function.

Case Studies and Research Findings

Several studies have highlighted the biological potential of sulfonyl fluoride compounds:

- Antimicrobial Studies : A study evaluated the antimicrobial activity of various sulfonyl derivatives, including those with bromine and fluorine substituents. The results showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance antimicrobial potency .

- In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of similar compounds. Results indicated a reduction in inflammation markers following treatment with these sulfonyl derivatives, supporting their therapeutic potential .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Analgesic Activity |

|---|---|---|---|

| 4-Bromo-2-fluorobenzenesulfonyl fluoride | Moderate | Significant | Potential |

| 4-Fluorobenzenesulfonyl fluoride | High | Moderate | Low |

| 4-Bromophenylsulfonyl chloride | Low | High | Moderate |

Properties

IUPAC Name |

4-bromo-2-fluorobenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZTWJUPHPODPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)S(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1396779-67-1 |

Source

|

| Record name | 1396779-67-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.